molecular formula C10H15IO2 B14307756 2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one CAS No. 110364-40-4

2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one

Katalognummer: B14307756
CAS-Nummer: 110364-40-4
Molekulargewicht: 294.13 g/mol
InChI-Schlüssel: FDTHIYVWIMXSOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxy, iodo, methyl, and isopropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one typically involves the iodination of a suitable precursor, such as 2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one. The iodination can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one.

    Reduction: Formation of 2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one.

    Substitution: Formation of 2-Hydroxy-6-substituted-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodo group can enhance its reactivity and binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one: Lacks the iodo group, resulting in different reactivity and applications.

    2-Hydroxy-6-chloro-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one: Similar structure but with a chloro group instead of an iodo group, leading to different chemical properties.

    2-Hydroxy-6-bromo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one:

Uniqueness

The presence of the iodo group in 2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one makes it unique compared to its analogs with other halogen substituents. The iodo group can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and potential drug development.

Eigenschaften

CAS-Nummer

110364-40-4

Molekularformel

C10H15IO2

Molekulargewicht

294.13 g/mol

IUPAC-Name

2-hydroxy-6-iodo-6-methyl-3-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H15IO2/c1-6(2)7-4-5-10(3,11)9(13)8(7)12/h6,12H,4-5H2,1-3H3

InChI-Schlüssel

FDTHIYVWIMXSOF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=O)C(CC1)(C)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.